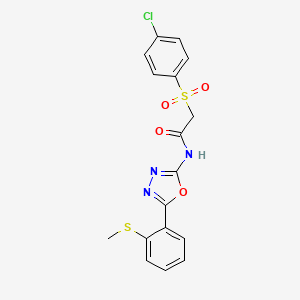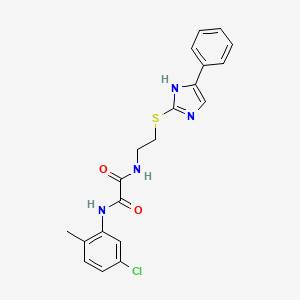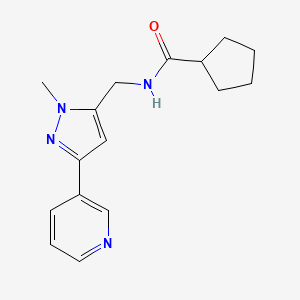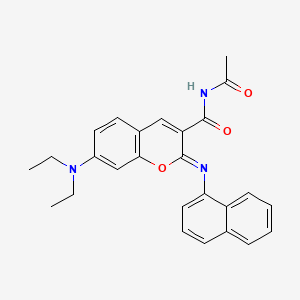![molecular formula C26H23F3N6O B2769323 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide CAS No. 1226448-18-5](/img/no-structure.png)
3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide is a useful research compound. Its molecular formula is C26H23F3N6O and its molecular weight is 492.506. The purity is usually 95%.
BenchChem offers high-quality 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the potential of this compound as a c-Met kinase inhibitor . The compound exhibits excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it possesses superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Cancer Therapy and c-Met Kinase Inhibition
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is synthesized from 3,4-dimethylphenylhydrazine and 4-amino-1,2,4-triazole. The second intermediate is N-(4-(trifluoromethyl)benzyl)propanamide, which is synthesized from 4-(trifluoromethyl)benzylamine and propanoyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "4-amino-1,2,4-triazole", "4-(trifluoromethyl)benzylamine", "propanoyl chloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine: 3,4-dimethylphenylhydrazine is reacted with 4-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent to form the desired intermediate.", "Synthesis of N-(4-(trifluoromethyl)benzyl)propanamide: 4-(trifluoromethyl)benzylamine is reacted with propanoyl chloride in the presence of a suitable base and solvent to form the desired intermediate.", "Coupling of intermediates: The two intermediates are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), in the presence of a suitable solvent and base to form the final product, 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide." ] } | |
CAS RN |
1226448-18-5 |
Molecular Formula |
C26H23F3N6O |
Molecular Weight |
492.506 |
IUPAC Name |
3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C26H23F3N6O/c1-16-3-6-19(13-17(16)2)21-14-22-25-32-31-23(34(25)11-12-35(22)33-21)9-10-24(36)30-15-18-4-7-20(8-5-18)26(27,28)29/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,36) |
InChI Key |
CNHXJOKSHYPURY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=C(C=C5)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2769244.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2769248.png)


![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2769251.png)






![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)